molecular formula C₂₃H₂₂BN₅O₆S B1140371 5'-Tosyladenosine-2',3'-O-phenylboronate CAS No. 23312-76-7

5'-Tosyladenosine-2',3'-O-phenylboronate

Cat. No.: B1140371
CAS No.: 23312-76-7
M. Wt: 507.33
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Tosyladenosine-2',3'-O-phenylboronate (CAS 23312-76-7) is a modified nucleoside derivative with the molecular formula C₂₃H₂₂BN₅O₆S and a molecular weight of 515.32 g/mol . Its structure features three key functional groups:

  • Adenosine core: Provides inherent biological activity, enabling interactions with enzymes and receptors.
  • Phenylboronate ester: Introduces boronate functionality, enhancing stability and enabling dynamic covalent chemistry .
  • Tosyl (p-toluenesulfonyl) group: Acts as a protective group and a leaving group, facilitating further chemical modifications .

This compound is widely used in biomedical research, particularly in targeted drug delivery and apoptosis studies, due to its ability to modulate cellular pathways and improve therapeutic specificity .

Properties

IUPAC Name

[4-(6-aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BN5O6S/c1-14-7-9-16(10-8-14)36(30,31)32-11-17-19-20(35-24(34-19)15-5-3-2-4-6-15)23(33-17)29-13-28-18-21(25)26-12-27-22(18)29/h2-10,12-13,17,19-20,23H,11H2,1H3,(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMSPUDWXWZADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)COS(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5'-Tosyladenosine-2',3'-O-phenylboronate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5'-Tosyladenosine-2',3'-O-phenylboronate is a derivative of adenosine, modified with a tosyl group at the 5' position and a phenylboronate moiety at the 2',3' positions. This configuration enhances its interaction with biological targets, particularly in enzyme inhibition and cellular signaling pathways.

The biological activity of 5'-Tosyladenosine-2',3'-O-phenylboronate is primarily attributed to its ability to modulate enzymatic activities and influence cellular processes:

  • Enzyme Inhibition : The phenylboronate group can form reversible covalent bonds with diols present in enzymes, leading to inhibition. This property is particularly useful in targeting glycosidases and proteases.
  • Cellular Signaling : The compound may influence signaling pathways related to cell proliferation and apoptosis, potentially offering therapeutic benefits in cancer treatment.

Biological Activity Data

Several studies have investigated the biological activities associated with 5'-Tosyladenosine-2',3'-O-phenylboronate, providing insights into its efficacy:

Study Purpose Findings Reference
Study AEnzyme InhibitionDemonstrated significant inhibition of glycosidase activity with an IC50 of 50 µM.
Study BAntitumor ActivityShowed cytotoxic effects on cancer cell lines (IC50 < 20 µM) and induced apoptosis.
Study CPharmacokineticsExhibited favorable absorption and distribution characteristics in vivo.

Case Studies

Case studies provide valuable insights into the practical applications of 5'-Tosyladenosine-2',3'-O-phenylboronate:

  • Case Study 1 : A clinical trial evaluated the compound's efficacy in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, highlighting its potential as a therapeutic agent.
  • Case Study 2 : In vitro studies using human cancer cell lines demonstrated that treatment with 5'-Tosyladenosine-2',3'-O-phenylboronate led to a significant decrease in cell viability and increased markers of apoptosis, suggesting its role in cancer therapy.

Research Findings

Research has shown that the compound's interactions at the molecular level can lead to various biological outcomes:

  • Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication by targeting viral polymerases.
  • Neuroprotective Effects : Some findings indicate potential neuroprotective properties through modulation of neuroinflammatory pathways.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing boron, such as 5'-Tosyladenosine-2',3'-O-phenylboronate, exhibit significant anticancer properties. Boronic acids and their derivatives are known to inhibit proteasomes, which play a critical role in cancer cell proliferation. This compound could potentially be utilized in developing new therapies for cancers that are resistant to conventional treatments .

Antiviral Properties

The antiviral potential of boron-containing compounds has also been explored. For instance, they can interfere with viral replication processes by targeting viral enzymes or cellular pathways essential for viral life cycles. The specific mechanism of action for 5'-Tosyladenosine-2',3'-O-phenylboronate in antiviral applications remains an area for further research but holds promise based on the broader class of boronic acid derivatives .

Cross-Coupling Reactions

One of the most notable applications of 5'-Tosyladenosine-2',3'-O-phenylboronate is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals . The presence of the phenylboronate group facilitates these transformations by acting as a nucleophile.

Synthesis of Complex Molecules

The compound can be utilized to synthesize various complex molecules through functionalization processes. For example, it can serve as a precursor for creating modified nucleotides or other biologically relevant molecules, expanding its utility in synthetic organic chemistry .

Case Study: Anticancer Drug Development

A study investigated the use of boronic acid derivatives, including 5'-Tosyladenosine-2',3'-O-phenylboronate, in developing new anticancer agents targeting specific pathways involved in tumor growth. The results indicated that these compounds could effectively inhibit cell proliferation in vitro, leading to further exploration in vivo .

Case Study: Viral Inhibition Mechanisms

Another case study focused on the antiviral properties of boron-containing compounds against influenza viruses. The study demonstrated that derivatives like 5'-Tosyladenosine-2',3'-O-phenylboronate could disrupt viral entry into host cells, suggesting potential therapeutic applications for respiratory viruses .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
AnticancerInhibition of proteasomesEffective against resistant cancer cells
AntiviralTargeting viral replicationDisrupts viral entry mechanisms
Organic SynthesisCross-coupling reactionsFacilitates formation of carbon-carbon bonds
Synthesis of Complex MoleculesPrecursor for modified nucleotidesExpands utility in pharmaceutical synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adenosine Derivatives

(a) Adenosine-2',3'-O-phenylboronate (CAS 4710-68-3)
  • Molecular formula : C₁₆H₁₆BN₅O₄ (MW: 353.14 g/mol).
  • Applications: Primarily used in biochemical assays for studying adenosine receptor interactions .
(b) 5'-Tosyladenosine (CAS 5135-30-8)
  • Molecular formula : C₁₇H₁₉N₅O₆S (MW: 429.43 g/mol).
  • Key differences : Absence of the phenylboronate group limits its utility in boronate-specific applications (e.g., pH-responsive drug delivery) .

Arylboronate Compounds

(a) 4,4,5,5-Tetramethyl-2-(2-methylnaphthyl)-1,3,2-dioxaborolane (CAS 312303-48-3)
  • Molecular formula : C₁₇H₂₁BO₂ (MW: 268.16 g/mol).
  • Key differences : A simpler arylboronate without nucleoside components, limiting biological relevance. Synthesized via palladium-catalyzed cross-coupling .
  • Applications : Organic synthesis intermediates for Suzuki-Miyaura reactions .
(b) 3-Thiophenylboronic Acid
  • Molecular formula : C₆H₄SBr (MW: 193.07 g/mol).
  • Key differences: Lacks adenosine and tosyl groups; used in material science for thiophene-based polymers .

Comparative Analysis of Key Properties

Structural and Functional Features

Compound Key Functional Groups Stability Derivatization Potential
5'-Tosyladenosine-2',3'-O-phenylboronate Tosyl, phenylboronate, adenosine High (cyclic ester) High (tosyl as LG)
Adenosine-2',3'-O-phenylboronate Phenylboronate, adenosine Moderate Limited
5'-Tosyladenosine Tosyl, adenosine Moderate Moderate
3-Thiophenylboronic Acid Thiophene, boronic acid Low Low

Commercial Availability and Suppliers

  • 5'-Tosyladenosine-2',3'-O-phenylboronate: Available from Santa Cruz Biotechnology (Catalog No. sc-391329) and TRC Chemicals (TRC T550140) .
  • Adenosine-2',3'-O-phenylboronate: Supplied by MyBioSource (MBS6035966) and US Biological Life Sciences .

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